N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

Catalog No.
S14035076
CAS No.
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

Product Name

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

IUPAC Name

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-8-6-10(12-7-9-2-3-9)4-5-11(8)13(14)15/h4-6,9,12H,2-3,7H2,1H3

InChI Key

CRDPKDVFAXTIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CC2)[N+](=O)[O-]

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline is an organic compound characterized by a molecular structure that includes a cyclopropylmethyl group, a methyl group, and a nitro group attached to an aniline backbone. The compound has the following molecular formula: C12H14N2O2C_{12}H_{14}N_{2}O_{2} and a molecular weight of approximately 218.25 g/mol. The presence of the cyclopropylmethyl group may influence the compound's reactivity and biological activity, making it a subject of interest in pharmaceutical research.

Typical of anilines, including:

  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions (e.g., using hydrogen in the presence of palladium).
  • Coupling Reactions: The aniline moiety can participate in coupling reactions with electrophiles, leading to diverse derivatives.

The specific reactivity may depend on the substituents' positions and electronic effects.

Synthesis of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline can be achieved through several methods:

  • Nitration of 3-Methyl Aniline: Starting with 3-methyl aniline, nitration can introduce the nitro group at the para position.
  • Alkylation: The cyclopropylmethyl group can be introduced via alkylation reactions using suitable alkylating agents.
  • Coupling Reactions: Coupling 4-nitrochlorobenzene with cyclopropylmethyl amine can yield the desired product.

These methods highlight the versatility of synthetic pathways available for this compound.

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to developing new drugs targeting specific biological pathways.
  • Material Science: Compounds with similar structures are explored for their properties in polymers and other materials.
  • Agricultural Chemicals: Anilines are often investigated for their efficacy as herbicides or fungicides.

The compound's unique features may enhance its applicability across these domains.

Interaction studies focus on how N-(cyclopropylmethyl)-3-methyl-4-nitroaniline interacts with biological targets. These studies typically involve:

  • Molecular Docking Studies: Computational methods predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: Laboratory experiments assess the compound's effects on cell lines or microbial cultures, providing insight into its biological activity.
  • Mechanistic Studies: Understanding how the compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent.

These interactions are vital for elucidating the compound's potential uses in medicine and biology.

Several compounds share structural similarities with N-(cyclopropylmethyl)-3-methyl-4-nitroaniline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-N-(cyclopropylmethyl)-3-nitroanilineChloro and nitro groups on anilinePresence of chlorine enhances biological activity
N-Benzyl-4-chloro-2-nitroanilineBenzyl instead of cyclopropylmethylDifferent side chain affects reactivity
N-(Cyclopropylmethyl)-3-nitroanilineCyclopropylmethyl but without chloro substitutionHighlights role of chlorine in biological activity
4-Chloro-N-methyl-3-nitroanilineMethyl substitution instead of cyclopropylmethylVariation in side chain influences properties

The uniqueness of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline lies in its combination of a cyclopropylmethyl group with both methyl and nitro functionalities, which may enhance its biological activity compared to other anilines .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.105527694 g/mol

Monoisotopic Mass

206.105527694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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